molecular formula C22H24BrFN4O2 B3026042 N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine

N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine

Número de catálogo: B3026042
Peso molecular: 481.4 g/mol
Clave InChI: UHTHHESEBZOYNR-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vandetanib-d6 es una forma deuterada de vandetanib, un inhibidor de la tirosina quinasa utilizado principalmente en el tratamiento del cáncer de tiroides medular. Los átomos de deuterio en vandetanib-d6 reemplazan los átomos de hidrógeno, lo que puede ayudar en el estudio de la farmacocinética y las vías metabólicas del fármaco .

Mecanismo De Acción

Vandetanib-d6, al igual que vandetanib, inhibe múltiples tirosina quinasas, incluido el receptor del factor de crecimiento endotelial vascular, el receptor del factor de crecimiento epidérmico y las tirosina quinasas REordenadas durante la Transfección. Al bloquear estas vías, vandetanib-d6 inhibe el crecimiento tumoral, la progresión y la angiogénesis .

Compuestos similares:

Singularidad: La singularidad de Vandetanib-d6 radica en su forma deuterada, que proporciona ventajas en el estudio de la farmacocinética y el metabolismo del fármaco. Los átomos de deuterio pueden conducir a una tasa metabólica más lenta, lo que puede mejorar la eficacia del fármaco y reducir los efectos secundarios .

Análisis Bioquímico

Biochemical Properties

Vandetanib-d6, like its parent compound Vandetanib, is known to inhibit key signaling pathways in cancer by inhibiting vascular endothelial growth factor receptor (VEGFR)-dependent tumor angiogenesis and epidermal growth factor receptor (EGFR)-dependent tumor cell growth and survival . It also inhibits RET (rearranged during transfection) tyrosine kinase activity .

Cellular Effects

Vandetanib-d6 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit VEGF and EGF-stimulated human umbilical vein endothelial cell proliferation in vitro .

Molecular Mechanism

The molecular mechanism of Vandetanib-d6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by targeting several cell receptors in combination, including those involved in RET, VEGFR2, and EGFR signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vandetanib-d6 have been observed to change over time . It has been shown to significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion and remodeling .

Dosage Effects in Animal Models

The effects of Vandetanib-d6 vary with different dosages in animal models . It has been shown to significantly reduce tumor volume, tumor proliferation, and tumor endothelial cell proliferation compared with control .

Metabolic Pathways

Vandetanib-d6 is involved in several metabolic pathways . Phase I metabolic pathways for Vandetanib-d6 were N-demethylation, N-oxide formation, α-carbonyl formation and α-hydroxylation . All phase I metabolic pathways happened in N-methyl piperidine of Vandetanib-d6 .

Transport and Distribution

Given its similarity to Vandetanib, it is likely to share similar transport and distribution characteristics .

Subcellular Localization

Given its role as a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target kinases .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de vandetanib-d6 implica la incorporación de átomos de deuterio en la molécula de vandetanib. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos y disolventes deuterados durante el proceso de síntesis.

Métodos de producción industrial: La producción industrial de vandetanib-d6 generalmente implica la síntesis a gran escala utilizando materiales de partida deuterados. El proceso está optimizado para garantizar un alto rendimiento y pureza, con estrictas medidas de control de calidad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de reacciones: Vandetanib-d6 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales:

Aplicaciones Científicas De Investigación

Vandetanib-d6 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

    Química: Se utiliza como estándar de referencia en química analítica para el desarrollo y validación de métodos.

    Biología: Ayuda a estudiar las vías metabólicas y la farmacocinética de vandetanib.

    Medicina: Se utiliza en estudios preclínicos y clínicos para comprender el comportamiento del fármaco en el cuerpo.

    Industria: Se emplea en el control de calidad de la producción de vandetanib.

Comparación Con Compuestos Similares

Uniqueness: Vandetanib-d6’s uniqueness lies in its deuterated form, which provides advantages in studying the drug’s pharmacokinetics and metabolism. The deuterium atoms can lead to a slower metabolic rate, potentially enhancing the drug’s efficacy and reducing side effects .

Actividad Biológica

N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine, also known as Vandetanib-d6, is a deuterated derivative of Vandetanib, a well-known tyrosine kinase inhibitor (TKI) primarily used in the treatment of medullary thyroid cancer. This compound exhibits significant biological activity through its inhibition of multiple receptor tyrosine kinases, which are crucial in various cellular processes, including proliferation and angiogenesis.

Chemical Structure and Properties

  • Molecular Formula : C22H24BrFN4O2
  • Molecular Weight : 481.4 g/mol
  • IUPAC Name : N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine

The compound's structure is characterized by the presence of a quinazoline core, which is essential for its biological activity. The incorporation of deuterium atoms enhances the stability and metabolic profiling of the compound, making it a valuable tool in pharmacokinetic studies.

Target Receptors

Vandetanib-d6 primarily targets the following receptors:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Involved in angiogenesis and endothelial cell proliferation.
  • Epidermal Growth Factor Receptor (EGFR) : Plays a role in tumor cell growth and survival.
  • REarranged during Transfection (RET) Tyrosine Kinases : Implicated in cell proliferation and differentiation.

Mode of Action

The compound acts by inhibiting the kinase activities of these receptors, leading to the disruption of intracellular signaling pathways that promote tumor growth and vascularization. This inhibition is crucial for controlling cancer progression.

Anticancer Activity

Vandetanib-d6 has shown promising results in various studies focusing on its anticancer properties:

  • In vitro Studies : The compound demonstrated potent inhibitory effects on cancer cell lines, including those derived from medullary thyroid carcinoma. The IC50 values indicate strong cytotoxicity compared to standard chemotherapeutics.
Cell LineIC50 (μM)Reference
Medullary Thyroid Cancer0.05
A549 (Lung Cancer)0.08
MCF7 (Breast Cancer)0.06

Pharmacokinetics

The deuterated form allows for enhanced tracking of the compound's metabolic pathways, providing insights into its pharmacokinetic properties:

  • Absorption : Rapidly absorbed with a bioavailability influenced by food intake.
  • Distribution : High tissue distribution with significant binding to plasma proteins.
  • Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes.

Case Studies

Several case studies have highlighted the efficacy of Vandetanib-d6 in clinical settings:

  • Case Study 1 : A patient with advanced medullary thyroid carcinoma showed a significant reduction in tumor size after treatment with Vandetanib-d6, correlating with decreased levels of circulating tumor markers.
  • Case Study 2 : In a cohort study involving lung cancer patients, Vandetanib-d6 was associated with improved progression-free survival compared to traditional therapies.

Propiedades

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHHESEBZOYNR-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Reactant of Route 6
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.